

EPZ-4777: A Selective DOT1L Inhibitor for MLL-Rearranged Leukemias

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of EPZ-4777, a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L. The aberrant activity of DOT1L is a key driver in mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, making it a critical therapeutic target. EPZ-4777 has been instrumental as a chemical probe to elucidate the cellular functions of DOT1L and has served as a foundational molecule in the development of clinical candidates. This document details the mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols for the evaluation of EPZ-4777 and similar compounds.

Introduction

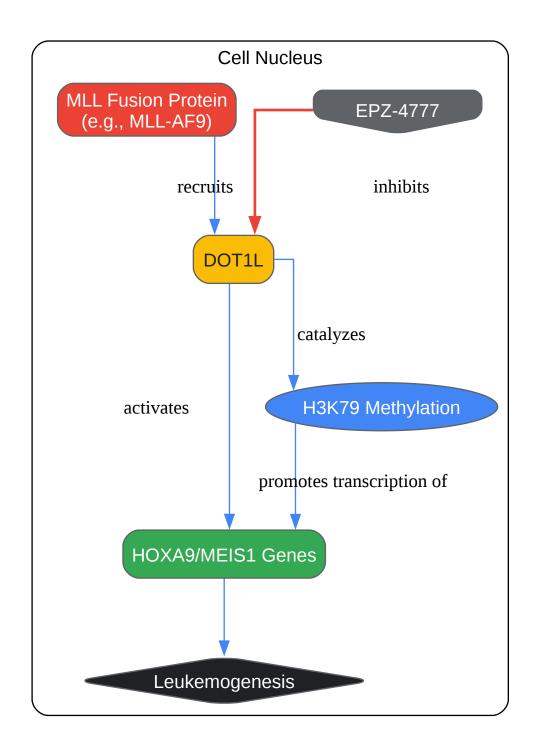
Mixed-lineage leukemias, characterized by chromosomal translocations of the MLL gene, are aggressive hematological malignancies with a poor prognosis, particularly in pediatric patients. These translocations result in the formation of fusion proteins that aberrantly recruit the histone H3 lysine 79 (H3K79) methyltransferase DOT1L to ectopic gene loci. This leads to the misexpression of leukemogenic genes, such as HOXA9 and MEIS1, driving leukemia initiation and maintenance. **EPZ-4777** emerged from a drug discovery effort to identify selective inhibitors of DOT1L as a targeted therapy for MLL-r leukemias.[1][2][3] This guide will delve into the technical details of **EPZ-4777**'s function and the methodologies used to characterize its activity.



Mechanism of Action

EPZ-4777 is a potent and selective inhibitor of DOT1L.[4] It functions by binding to the enzyme's active site and preventing the methylation of H3K79.[1][2][3] This inhibition leads to a dose- and time-dependent decrease in global H3K79 methylation levels within cancer cells.[2] Consequently, the expression of MLL fusion target genes is suppressed, leading to cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged leukemia cells.[4][5] The selectivity of **EPZ-4777** for DOT1L over other histone methyltransferases is a key attribute, minimizing off-target effects.[5]





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DOT1L signaling pathway in MLL-rearranged leukemia.

In Vitro Pharmacology

The in vitro activity of **EPZ-4777** has been extensively characterized through enzymatic and cell-based assays.



Enzymatic Inhibition

EPZ-4777 is a highly potent inhibitor of DOT1L in cell-free enzymatic assays.

Compound	Target	IC50 (nM)
EPZ-4777	DOT1L	0.4

Table 1: Enzymatic inhibition of DOT1L by **EPZ-4777**.[5]

Cellular Activity

EPZ-4777 demonstrates selective anti-proliferative activity against human leukemia cell lines harboring MLL rearrangements.

Cell Line	MLL Translocation	IC50 (μM)
MV4-11	MLL-AF4	0.17
MOLM-13	MLL-AF9	0.72
KOPN-8	MLL-ENL	0.62
THP-1	MLL-AF9	3.36
RS4;11	MLL-AF4	6.47
SEM	MLL-AF4	1.72
REH	MLL-AF6	13.9
Kasumi-1	Non-MLL-r	32.99
697	Non-MLL-r	36.57

Table 2: Anti-proliferative activity of **EPZ-4777** in various leukemia cell lines.[6]

In Vivo Pharmacology

The in vivo efficacy of **EPZ-4777** has been demonstrated in a mouse xenograft model of MLL-rearranged leukemia. Continuous administration of **EPZ-4777** via osmotic pumps resulted in

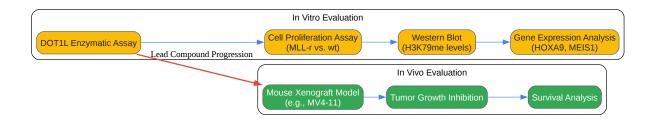


potent antitumor efficacy and a significant increase in the median survival of the treated mice. [5]

Experimental Protocols DOT1L Enzymatic Assay

This assay quantifies the inhibitory activity of compounds against the DOT1L enzyme.

- Compound Preparation: Serially dilute **EPZ-4777** (e.g., 3-fold dilutions starting from 1 μ M) in DMSO.[6] Plate 1 μ L of each dilution into a 384-well microtiter plate.[5]
- Enzyme Incubation: Add 40 μL of 0.25 nM DOT1L (amino acids 1-416) in assay buffer (20 mM TRIS pH 8.0, 10 mM NaCl, 0.002% Tween 20, 0.005% Bovine Skin Gelatin, 100 mM KCl, and 0.5 mM DTT) to each well.[5][6] Incubate for 30 minutes.[5][6]
- Reaction Initiation: Initiate the methyltransferase reaction by adding the substrate S-adenosyl-L-methionine (SAM).
- Detection: After a defined reaction time, stop the reaction and quantify the product formation (e.g., S-adenosyl-L-homocysteine, SAH) using a suitable detection method, such as luminescence or fluorescence-based assays.
- Data Analysis: Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).[5]





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Experimental workflow for evaluating DOT1L inhibitors.

Cell Proliferation Assay

This assay measures the effect of **EPZ-4777** on the growth of leukemia cell lines.

- Cell Plating: Plate exponentially growing human leukemia cell lines (e.g., MV4-11, THP-1) in 96-well plates at a density of $5x10^4$ cells/well in a final volume of $150 \mu L.[5]$
- Compound Treatment: Add increasing concentrations of **EPZ-4777** (up to 50 μ M) to the wells.[5]
- Incubation: Incubate the cells for a specified period (e.g., up to 18 days).[5]
- Cell Viability Measurement: Determine the number of viable cells every 3-4 days using a suitable method, such as the Guava ViaCount assay or MTT assay.[5]
- Data Analysis: Calculate the IC50 values from the concentration-dependence curves at each time point.[5]

In Vivo Xenograft Model

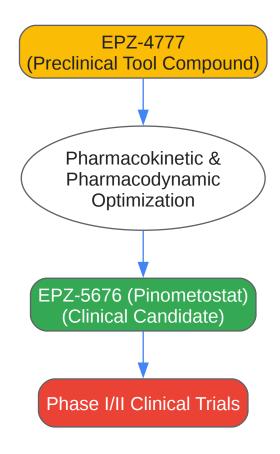
This model assesses the anti-tumor activity of **EPZ-4777** in a living organism.

- Cell Implantation: Implant a human MLL-rearranged leukemia cell line, such as MV4-11, into immunodeficient mice.
- Compound Administration: Once tumors are established, administer EPZ-4777. For
 example, use mini-osmotic pumps containing 100 and 150 mg/mL solutions of EPZ-4777 for
 continuous infusion.[5]
- Efficacy Evaluation: Monitor tumor growth and the overall health of the mice.
- Endpoint: The primary endpoint is typically an increase in the median survival of the treated group compared to the vehicle control group.[5]



From Preclinical to Clinical Development

EPZ-4777 served as a crucial tool compound and a precursor to the clinical candidate EPZ-5676 (Pinometostat).[7] The development of EPZ-5676 involved optimizing the pharmacokinetic and pharmacodynamic properties of the initial lead compound to improve its suitability for clinical use.[7] Pinometostat has been evaluated in clinical trials for the treatment of patients with relapsed/refractory acute myeloid leukemia with MLL rearrangements.[8][9]



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